molecular formula C9H12O2 B042210 Hexahydrocoumarin CAS No. 700-82-3

Hexahydrocoumarin

Cat. No.: B042210
CAS No.: 700-82-3
M. Wt: 152.19 g/mol
InChI Key: ODFRBYOJLDRSKF-UHFFFAOYSA-N
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Description

Hexahydrocoumarin, also known as 3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2-one, is a lactone compound that belongs to the coumarin family. It is characterized by a benzene ring fused to a lactone ring, resulting in a structure that is both aromatic and cyclic. This compound is known for its sweet, tonka bean-like odor and is commonly used in the fragrance industry .

Chemical Reactions Analysis

Types of Reactions: Hexahydrocoumarin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form more complex coumarin derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrocoumarin derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the coumarin ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted coumarins and dihydrocoumarins, which have significant applications in pharmaceuticals and fragrances .

Scientific Research Applications

Hexahydrocoumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexahydrocoumarin involves its interaction with various molecular targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions. These interactions facilitate its binding to enzymes and receptors, thereby exerting its biological effects . For instance, in its role as an anticoagulant, this compound derivatives inhibit vitamin K epoxide reductase, preventing the synthesis of active clotting factors .

Comparison with Similar Compounds

    Coumarin: The parent compound of hexahydrocoumarin, known for its anticoagulant properties.

    Dihydrocoumarin: A reduced form of coumarin with similar fragrance applications.

    Benzopyran: A structural analog with diverse biological activities.

Uniqueness: this compound is unique due to its saturated lactone ring, which imparts different chemical reactivity and biological properties compared to its unsaturated counterparts. Its stability and pleasant odor make it particularly valuable in the fragrance industry .

Properties

IUPAC Name

3,4,5,6,7,8-hexahydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFRBYOJLDRSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)CCC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220269
Record name Hexahydrocoumarin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-82-3
Record name 3,4,5,6,7,8-Hexahydro-2H-1-benzopyran-2-one
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Record name Hexahydrocoumarin
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Record name Hexahydrocoumarin
Source EPA DSSTox
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Record name 3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2-one
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Record name 3,4,5,6,7,8-HEXAHYDROCOUMARIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the synthetic approaches for hexahydrocoumarin derivatives?

A1: Several research papers detail the synthesis of this compound derivatives. Common strategies include:

  • Three-component reactions: These reactions typically involve an aromatic aldehyde, 5,5-dimethyl-1,3-cyclohexanedione, and either isopropylidene malonate or Meldrum's acid. Various catalysts and solvents have been explored, including triethylbenzylammonium chloride in water [, , ] and hexadecyltrimethylammonium bromide in water. [, ]
  • Microwave-assisted synthesis: This approach has been employed to synthesize hexahydrocoumarins using similar starting materials as the three-component reactions, but with the added advantage of reduced reaction times and potentially higher yields. [, , ]

Q2: Are there any advantages to performing these syntheses in aqueous media?

A2: Yes, utilizing water as a solvent offers several benefits, including its environmentally friendly nature, mild reaction conditions, and simplified work-up procedures. [, , , , ]

Q3: Can you provide an example of a specific this compound derivative synthesized and its structural characterization?

A3: One example is 4-(4-Chlorophenyl)-7,7-dimethyl-7,8-dihydro-4H-1-benzopyran-2,5(3H,6H)-dione. [] This compound was characterized by X-ray diffraction, revealing a screw-boat conformation for the this compound system's six-membered pyranone ring and a distorted envelope conformation for the dimethylcyclohexenone system. The dihedral angle between the coumarin ring system and the benzene ring was determined to be 85.64 (9)°.

Q4: Have any studies explored alternative reaction media besides water for this compound synthesis?

A4: Yes, researchers have investigated glycerol as a green and recyclable solvent for synthesizing 4-aryl-7,7-dimethyl-5-oxo-3,4,5,6,7,8-hexahydrocoumarin derivatives. [] Glycerol acts as both a solvent and a phase-transfer catalyst, potentially enhancing the reaction rate and simplifying the process.

Q5: Beyond synthesis, has the application of this compound scaffolds been investigated in asymmetric catalysis?

A5: Yes, a study demonstrated the first catalytic asymmetric construction of the this compound scaffold using a chiral thiourea-tertiary amine catalyst. [] This organocatalytic approach facilitated an enantioselective [3 + 3] cyclization of 4-arylidene-2-aryloxazol-5(4H)-ones with cyclohexane-1,3-diones, producing diverse 3-aminothis compound derivatives with excellent diastereoselectivities and high enantioselectivities.

Q6: How does the chiral thiourea-tertiary amine catalyst function in this enantioselective reaction?

A6: Investigations into the activation mode suggest that this chiral catalyst simultaneously activates both substrates through hydrogen-bonding interactions, facilitating the enantioselective formation of the desired this compound product. []

Q7: Has the scalability of this enantioselective synthesis been explored?

A7: The study demonstrated the applicability of this approach for the large-scale synthesis of enantioenriched hexahydrocoumarins, highlighting its potential for practical applications. []

Q8: Have any computational chemistry studies been conducted on this compound derivatives?

A8: Yes, research on the synthesis of 8-carboryethyl Δ9 this compound included computational studies. [] The researchers utilized the PM3 method to optimize the configuration and investigate the electronic structures of both reactants and products. This analysis provided insights into the reaction enthalpy, electronic structure, net charges, and bond orders involved in the synthesis.

Q9: Are there analytical methods for detecting and quantifying specific this compound derivatives?

A9: A study focused on determining six allergenic coumarin compounds, including this compound, in children's toys. [] They developed a method combining hollow-fiber liquid-phase microextraction (HF-LPME) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This technique enabled the accurate and sensitive quantification of these compounds in complex matrices.

Q10: What are the limits of quantification (LOQs) for these allergenic coumarin compounds using the described method?

A10: The LOQs for the method varied depending on the specific coumarin. For this compound, coumarin, 7-methyl coumarin, and 7-methoxycoumarin the LOQ was 10 μg/kg. For 7-ethoxy-4-methyl coumarin and 4,6-dimethyl-8-tert-butyl coumarin the LOQ was 2 μg/kg. []

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